Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate

Regioisomerism Lipophilicity Triazole chemistry

Lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 2138280-49-4) is a lithium carboxylate salt of the 1,2,4-triazole heterocycle bearing a phenyl substituent at the 3-position and a carboxylate at the 5-position. With a molecular formula of C₉H₆LiN₃O₂ and a molecular weight of 195.10 g/mol, it is supplied as a research chemical with a certified purity of ≥98% (NLT 98%).

Molecular Formula C9H6LiN3O2
Molecular Weight 195.1 g/mol
Cat. No. B13643051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate
Molecular FormulaC9H6LiN3O2
Molecular Weight195.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-]
InChIInChI=1S/C9H7N3O2.Li/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1
InChIKeyZLHBRJFHLGLEOL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium 3-Phenyl-1H-1,2,4-Triazole-5-Carboxylate: Procurement-Relevant Physicochemical and Structural Identity


Lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 2138280-49-4) is a lithium carboxylate salt of the 1,2,4-triazole heterocycle bearing a phenyl substituent at the 3-position and a carboxylate at the 5-position . With a molecular formula of C₉H₆LiN₃O₂ and a molecular weight of 195.10 g/mol, it is supplied as a research chemical with a certified purity of ≥98% (NLT 98%) . The compound belongs to the broader class of 1,2,4-triazole-5-carboxylate salts, which serve as versatile building blocks in medicinal chemistry, coordination polymer synthesis, and organometallic chemistry [1]. Its defining structural features—the regiospecific 3-phenyl substitution and the lithium counterion—confer a distinct physicochemical profile that differentiates it from its closest regioisomeric and cationic analogs.

Why Lithium 3-Phenyl-1H-1,2,4-Triazole-5-Carboxylate Cannot Be Interchanged with Regioisomeric or Alternative Cation Analogs


Direct head-to-head comparative pharmacological or physicochemical studies between lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate and its closest analogs are absent from the peer-reviewed literature. However, procurement decisions that treat this compound as interchangeable with its 1-phenyl regioisomer (CAS 100820-37-9), the corresponding free acid (CAS 7200-46-6), or sodium salt variants risk introducing unintended differences in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and metal-coordination behavior—each of which can alter synthetic reactivity, solubility, and downstream biological or materials performance [1][2]. The evidence below quantifies these differentiating physicochemical parameters and establishes the structural basis for deliberate compound selection.

Quantitative Differentiation Evidence for Lithium 3-Phenyl-1H-1,2,4-Triazole-5-Carboxylate Versus Closest Analogs


Regioisomeric Differentiation: 3-Phenyl vs 1-Phenyl Lithium Salt—Lipophilicity (LogP)

The lithium salt of 3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 2138280-49-4) exhibits a computed LogP of -3.1608, compared to -3.37 for its 1-phenyl regioisomer (CAS 100820-37-9), a difference of +0.21 log units [1]. This indicates that the 3-phenyl-substituted lithium salt is moderately more lipophilic than its 1-phenyl counterpart. Furthermore, the 1-phenyl regioisomer possesses zero hydrogen-bond donors versus one for the 3-phenyl compound, and a lower TPSA (70.84 vs 81.7 Ų), reflecting distinct hydrogen-bonding and polarity profiles [1].

Regioisomerism Lipophilicity Triazole chemistry Medicinal chemistry building blocks

Cation-Dependent Lipophilicity Shift: Lithium Salt vs Free Acid Form

Formation of the lithium carboxylate salt from the parent free acid (CAS 7200-46-6) produces a dramatic shift in computed lipophilicity: the lithium salt has a LogP of -3.1608, whereas the free acid has an XLogP3-AA of 1.5, a difference of 4.66 log units [1]. This represents a >10,000-fold difference in the octanol/water partition coefficient, effectively converting a moderately lipophilic free acid into a highly hydrophilic salt. The salt form also reduces the hydrogen-bond donor count from 2 (free acid) to 1, and increases the molecular weight by 5.93 g/mol (189.17 → 195.10) [1].

Salt selection Lipophilicity modulation Carboxylic acid bioisosteres Formulation

Lithium Cation vs Sodium Cation: Physicochemical Implications for Coordination Chemistry

The lithium salt of 3-phenyl-1H-1,2,4-triazole-5-carboxylate (MW 195.10) differs from the analogous sodium salt form (exemplified by sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, MW 225.18) by a 30.08 g/mol reduction in formula weight and the distinct ionic radius and coordination preferences of Li⁺ (0.76 Å) vs Na⁺ (1.02 Å) . Lithium 1,2,4-triazole carboxylates have been demonstrably employed as asymmetric ligand precursors for constructing Pb(II)-based coordination polymers with diverse network topologies (2D (4.82) and (44.62) nets, and 1D chains), where the lithium counterion facilitates hydrothermal in situ transmetalation [1].

Alkali metal carboxylates Coordination polymers Crystal engineering Metal-organic frameworks

Purity Specification: NLT 98% as a Procurement Differentiator

Lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate is commercially available with a certified purity of ≥98% (NLT 98%), accompanied by batch-specific Certificates of Analysis (COA) and structural confirmation data . In contrast, closely related analogs such as sodium 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS 1803588-52-4) are typically supplied at 95%+ purity, and the 1-phenyl regioisomer lithium salt (CAS 100820-37-9) is not widely listed with a guaranteed purity specification [1].

Chemical purity Quality assurance Building block procurement Reproducibility

Research and Industrial Application Scenarios for Lithium 3-Phenyl-1H-1,2,4-Triazole-5-Carboxylate


Regiospecific Scaffold for Medicinal Chemistry: When the 3-Phenyl Triazole Core Is Pharmacophorically Required

In drug discovery programs where the 1,2,4-triazole ring serves as a carboxylic acid bioisostere or a hinge-binding motif, the precise regioisomeric identity of the phenyl substituent determines target engagement. The 3-phenyl substitution pattern, as opposed to the 1-phenyl regioisomer, provides a distinct spatial orientation of the aromatic ring relative to the carboxylate group, as reflected in its different LogP (-3.1608 vs -3.37) and TPSA (81.7 vs 70.84 Ų) profile [1]. Medicinal chemists requiring an additional hydrogen-bond donor (HBD = 1 vs 0 for the 1-phenyl analog) for target interaction should prioritize the 3-phenyl lithium salt as a building block for parallel library synthesis .

Lithium Carboxylate Precursor for Coordination Polymer and MOF Synthesis

The lithium salt form enables direct use as a soluble precursor in hydrothermal or solvothermal synthesis of metal-organic frameworks and coordination polymers. The Li⁺ counterion facilitates subsequent transmetalation with divalent or trivalent metal ions (e.g., Pb²⁺, Zn²⁺, Cu²⁺), as established for structurally analogous lithium 1,2,4-triazole-3-carboxylates that yield 2D networks with (4.82) and (44.62) topologies [2]. The 3-phenyl substituent further introduces steric bulk and potential π–π stacking interactions that can modulate framework dimensionality and porosity, differentiating it from unsubstituted or 1-substituted triazole carboxylate ligands [2].

Aqueous-Phase or Polar-Medium Synthetic Methodology Requiring High Solubility

With a computed LogP of -3.1608, the lithium salt is approximately 46,000-fold more hydrophilic than the corresponding free acid (XLogP3 1.5), making it the form of choice for reactions conducted in water, aqueous alcohol mixtures, or other polar solvents [1]. The salt's enhanced aqueous solubility, combined with its certified ≥98% purity and batch-to-batch COA traceability, supports reproducible reaction outcomes in both academic research and process chemistry development [3].

Computational Chemistry and QSAR Model Validation Using Well-Characterized Physicochemical Descriptors

The availability of consistently computed physicochemical parameters—LogP (-3.1608), TPSA (81.7 Ų), HBD (1), HBA (4), and rotatable bonds (2)—for a high-purity (NLT 98%) compound with a defined regioisomeric structure makes lithium 3-phenyl-1H-1,2,4-triazole-5-carboxylate a suitable reference compound for validating computational LogP prediction models, pKₐ calculators, and 3D-QSAR studies involving triazole-containing scaffolds [1]. Its distinct LogP contrast with the free acid (Δ = 4.66) provides a useful calibration point for assessing the accuracy of in silico salt-form property predictions [1].

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